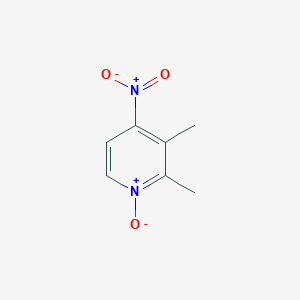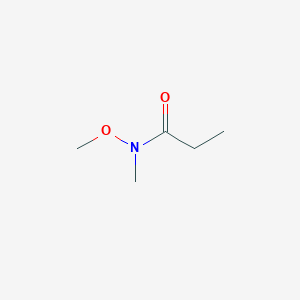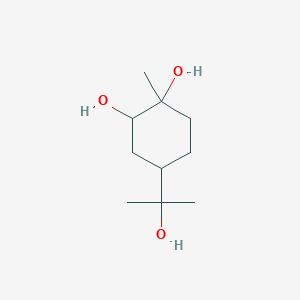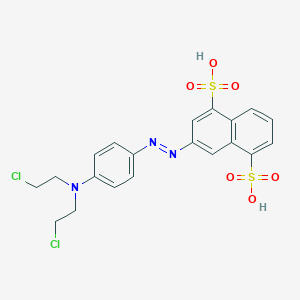
3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid, commonly known as Orange G, is a synthetic azo dye. It is widely used in various industries such as textiles, paper, and food as a colorant. Besides its commercial use, Orange G has also been studied for its potential applications in scientific research.
作用機序
The mechanism of action of Orange G is not well understood. It is believed that Orange G binds to cellular structures such as collagen and elastin fibers through electrostatic interactions. The dye may also interact with DNA and RNA molecules, leading to changes in their conformation and function.
生化学的および生理学的効果
Orange G has been shown to have cytotoxic effects on various cell lines. It induces DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Orange G has also been reported to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
Orange G is a relatively cheap and easy-to-use stain that can be used in various laboratory applications. However, it has some limitations, such as its potential toxicity and non-specific staining. It is important to carefully control the concentration and exposure time of Orange G to obtain reliable results.
将来の方向性
Orange G has potential applications in various fields such as cancer therapy, antimicrobial agents, and tissue engineering. Further research is needed to better understand its mechanism of action and to optimize its use in various laboratory applications. Future studies should also focus on developing new derivatives of Orange G with improved properties and reduced toxicity.
合成法
Orange G is synthesized by coupling diazonium salt of 3-(4-bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid with a coupling component such as naphthol. The reaction takes place under acidic conditions and requires careful control of temperature and pH to obtain a high yield of the desired product.
科学的研究の応用
Orange G has been widely used as a biological stain in histology and cytology. It is commonly used to stain collagen fibers, elastic fibers, and muscle fibers in tissues. Orange G has also been used to stain chromosomes during cell division and to differentiate between various types of leukocytes in blood smears.
特性
CAS番号 |
101931-20-8 |
|---|---|
製品名 |
3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid |
分子式 |
C20H19Cl2N3O6S2 |
分子量 |
532.4 g/mol |
IUPAC名 |
3-[[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C20H19Cl2N3O6S2/c21-8-10-25(11-9-22)16-6-4-14(5-7-16)23-24-15-12-18-17(20(13-15)33(29,30)31)2-1-3-19(18)32(26,27)28/h1-7,12-13H,8-11H2,(H,26,27,28)(H,29,30,31) |
InChIキー |
AZKAYVZYOJQXRF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=NC3=CC=C(C=C3)N(CCCl)CCCl)C(=C1)S(=O)(=O)O |
正規SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=NC3=CC=C(C=C3)N(CCCl)CCCl)C(=C1)S(=O)(=O)O |
同義語 |
3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic ac id |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



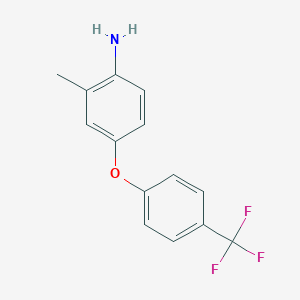
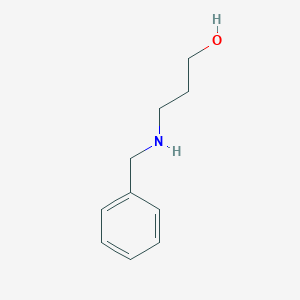
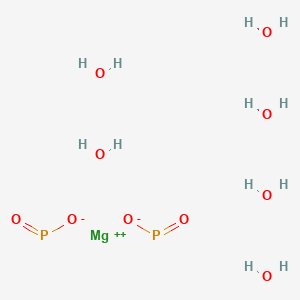
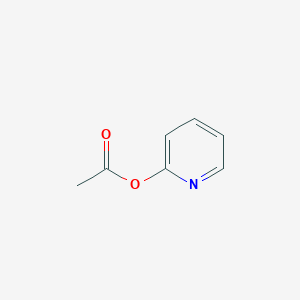
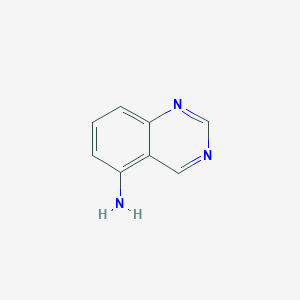
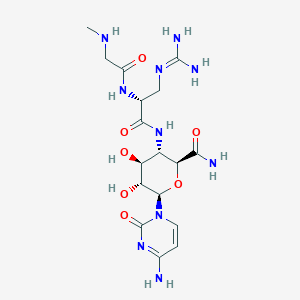
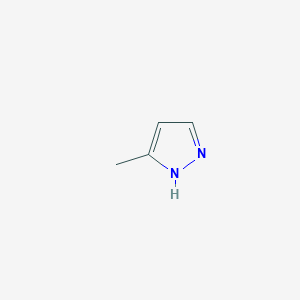
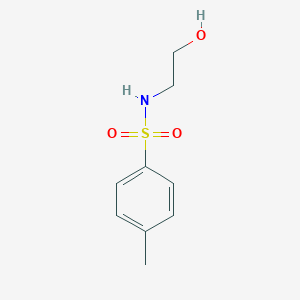
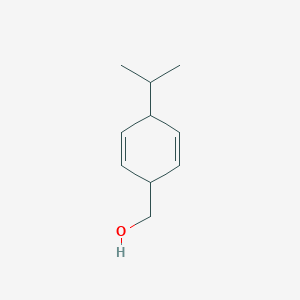
![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)
